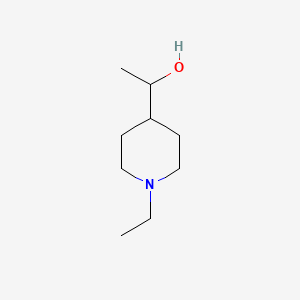
1-(1-Ethylpiperidin-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless liquid with a mild odor and is commonly used in the pharmaceutical and chemical industries.
准备方法
The synthesis of 1-(1-Ethylpiperidin-4-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-ethylpiperidine with ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in a solvent like methanol or acetonitrile at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-(1-Ethylpiperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
科学研究应用
1-(1-Ethylpiperidin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological systems and as a reagent in biochemical assays.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical products.
作用机制
The mechanism of action of 1-(1-Ethylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors in the central nervous system, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used .
相似化合物的比较
1-(1-Ethylpiperidin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
(1-Ethylpiperidin-4-YL)methanol: This compound is a derivative of piperidine and is used in similar applications in the pharmaceutical and chemical industries.
2-(1-Ethylpiperidin-4-yl)ethanamine: Another piperidine derivative, used in the synthesis of various organic compounds and pharmaceuticals.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties .
生物活性
1-(1-Ethylpiperidin-4-yl)ethan-1-ol, also known as 1-(4-ethylpiperidin-1-yl)ethanol, is a chemical compound with significant potential in medicinal chemistry. Its structure features a piperidine ring substituted with an ethyl group and a hydroxyl functional group, contributing to its biological activity. The molecular formula is C₈H₁₇NO, and it has a molecular weight of approximately 143.23 g/mol. This compound has garnered attention for its potential applications in the synthesis of biologically active molecules and as a pharmacological agent.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anticancer research. Studies have demonstrated its cytotoxic effects across multiple cancer cell lines, suggesting that it may interact with key biological targets involved in cancer progression and inflammation.
Key Findings
- Antioxidant Activity : The compound has shown promising antioxidant properties, assessed through the DPPH method, with IC50 values comparable to standard antioxidants like Trolox.
- Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in several cancer cell lines, making it a candidate for further pharmacological development.
- Binding Affinity : Interaction studies suggest that this compound may bind effectively to enzymes and receptors linked to cancer and inflammatory processes.
Structure-Activity Relationship (SAR)
The presence of the piperidine moiety is crucial for the compound's interaction with biological targets. Variations in substituents can significantly influence its pharmacological properties.
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| 2-(1-Methylpiperidin-4-yl)ethanol | C₈H₁₇NO | 0.96 | Contains a methyl group instead of an ethyl group, affecting sterics and biological activity. |
| (4-Methylpiperidin-4-yl)methanol | C₈H₁₉NO | 0.96 | Features a methyl substitution at the piperidine ring, influencing reactivity and properties. |
| 2-(Morpholinoethanol) | C₆H₁₃NO₂ | 0.88 | Contains a morpholine ring instead of piperidine, resulting in different electronic properties and reactivity patterns. |
Case Studies
Several studies have investigated the biological activity of similar compounds to draw parallels with this compound:
- Anticancer Properties : A study highlighted the anticancer potential of compounds with structural similarities to this compound, demonstrating significant cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects : Similar piperidine derivatives have been documented to exhibit anti-inflammatory properties, suggesting that this compound may also possess these effects .
While specific mechanisms of action for this compound remain largely unexplored, its structural features indicate potential interactions with proteins involved in cancer pathways and inflammatory responses. Understanding these interactions is crucial for evaluating its pharmacological potential.
属性
IUPAC Name |
1-(1-ethylpiperidin-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-10-6-4-9(5-7-10)8(2)11/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEHLQBURCSCQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














